molecular formula C14H11N3 B2963848 5-(pyridin-3-yl)quinolin-8-amine CAS No. 2022939-96-2

5-(pyridin-3-yl)quinolin-8-amine

Cat. No.: B2963848
CAS No.: 2022939-96-2
M. Wt: 221.263
InChI Key: LCWYPXZSHYPNMI-UHFFFAOYSA-N
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Description

5-(pyridin-3-yl)quinolin-8-amine is a heterocyclic compound that features both a quinoline and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen atoms in the quinoline and pyridine rings contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-3-yl)quinolin-8-amine typically involves the construction of the quinoline and pyridine rings followed by their fusion. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-aminopyridine with 2-chloroquinoline under basic conditions can yield the desired compound . Other methods may involve the use of transition metal catalysts to facilitate the formation of the quinoline-pyridine linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

5-(pyridin-3-yl)quinolin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

5-(pyridin-3-yl)quinolin-8-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both quinoline and pyridine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-pyridin-3-ylquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c15-13-6-5-11(10-3-1-7-16-9-10)12-4-2-8-17-14(12)13/h1-9H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWYPXZSHYPNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C3C=CC=NC3=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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